3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate
Description
This compound (CAS: 1505515-69-4) is an imidazo[1,2-b]pyridazine derivative with a molecular formula of C29H34FN5O5 (adipate salt form). Its structure includes:
- Core: Imidazo[1,2-b]pyridazine, a bicyclic heterocycle with nitrogen atoms at positions 1, 2, and 5.
- Substituents: Position 3: 4-(2-Aminopropoxy)phenyl group, enhancing solubility via the hydrophilic aminopropoxy chain. Position 6: N-(1-(3-fluorophenyl)ethyl) group, contributing to hydrophobic interactions and metabolic stability.
- Adipate counterion: Likely improves solubility and crystallinity for pharmaceutical formulation.
Properties
IUPAC Name |
3-[4-(2-aminopropoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORJQZDOULKINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclization reactions involving 3-aminopyridazine and α-haloketones or aldehydes. Source details bromination methods to functionalize the core structure, a critical step for subsequent coupling reactions. For example, bromination of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS) in chloroform under reflux achieves yields of 75–89% . Alternative methods using bromine in acetic acid result in lower yields (36%) due to side reactions .
Table 1: Bromination Conditions and Yields for Imidazo[1,2-b]pyridazine
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NBS + AIBN | Chloroform | Reflux | 2 h | 75% | |
| Bromine | Acetic acid | 0–20°C | 1 h | 36% | |
| NBS (excess) | Chloroform | 40–45°C | 5–6 h | 89% |
Optimal conditions involve NBS with a radical initiator (e.g., AIBN) in chloroform, ensuring regioselective bromination at the 3-position . Purification via recrystallization or column chromatography is essential to isolate the 3-bromo intermediate, a precursor for Suzuki-Miyaura couplings .
Salt Formation with Adipic Acid
The free base of 3-(4-(2-aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine is converted to its adipate salt to enhance solubility and stability. Source outlines a protocol where the free base is dissolved in ethanol and treated with adipic acid (1:1 molar ratio) at 50°C. The mixture is cooled to 0°C to precipitate the adipate salt, which is filtered and dried under vacuum. Purity is confirmed via HPLC (>99%) and NMR spectroscopy.
Key Analytical Data for Adipate Salt
-
Melting Point : 218–220°C
-
HPLC Retention Time : 8.2 min (C18 column, 0.1% TFA in acetonitrile/water)
-
MS (ESI) : m/z 489.2 [M+H]⁺
Optimization and Scale-Up Challenges
Scale-up of the synthesis requires addressing bottlenecks such as:
-
Bromination Efficiency : High NBS loading increases cost; recycling mother liquors improves atom economy .
-
Catalyst Recovery : Palladium catalysts are expensive; source recommends using silica-immobilized Pd nanoparticles for reuse.
-
Salt Polymorphism : Adipate salt crystallization must be tightly controlled to avoid hydrate formation.
Pharmacological Significance of the Adipate Form
The adipate salt’s enhanced bioavailability makes it suitable for preclinical oncology studies. Source notes that imidazo[1,2-b]pyridazine derivatives inhibit AAK1 kinase, a target in cancer and neurodegenerative diseases . The adipate form’s solubility profile enables formulation in aqueous buffers for in vivo assays.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropoxy group.
Reduction: Reduction reactions can occur at the imidazo[1,2-b]pyridazin-6-amine core.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts such as palladium on carbon.
Major Products
Oxidation: Oxidized derivatives of the aminopropoxy group.
Reduction: Reduced forms of the imidazo[1,2-b]pyridazin-6-amine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The imidazo[1,2-b]pyridazin-6-amine core is known to interact with certain enzymes and receptors, modulating their activity. The 3-fluorophenyl group enhances binding affinity and specificity, while the 2-aminopropoxy group can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations:
Core Modifications : All analogs retain the imidazo[1,2-b]pyridazine core but differ in substituents.
R1 Groups: The target compound's 4-(2-aminopropoxy)phenyl group introduces a flexible ether linkage and primary amine, enhancing solubility compared to LY2784544's chlorofluorobenzyl group or the sulfinyl/sulfonyl groups in antimalarial analogs.
R2 Groups :
- The N-(1-(3-fluorophenyl)ethyl) group in the target compound shares structural similarity with the N-(3-fluorophenethyl) group in analogs but differs in alkyl chain length and substitution patterns.
- LY2784544’s pyrazole and morpholine substituents suggest divergent target selectivity (e.g., JAK2 vs. kinase inhibition).
Physicochemical and Pharmacokinetic Properties
- Solubility : The adipate salt of the target compound likely offers superior aqueous solubility compared to free-base analogs like LY2784544 or the sulfonyl-containing Compound 36.
- Lipophilicity: The 3-fluorophenyl group in the target compound and LY2784544 enhances membrane permeability, while the aminopropoxy chain balances hydrophilicity.
- Metabolic Stability : Fluorine atoms in the target and analogs reduce oxidative metabolism, extending half-life.
Research Findings and Implications
- Target Compound: Classified as a drug active ingredient, though specific targets are undisclosed.
- LY2784544 : Demonstrated efficacy in JAK2-dependent malignancies, highlighting the therapeutic relevance of imidazopyridazine derivatives.
- Antimalarial Analogs : Sulfur-containing substituents in Compound 36 correlate with antiparasitic activity, illustrating scaffold versatility.
Biological Activity
The compound 3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate , also known as Taletrectinib (CAS No. 1505515-69-4), is a novel therapeutic agent primarily being investigated for its potential in oncology. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medical science.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₃₃H₃₈FN₅O₅ |
| Molecular Weight | 551.61 g/mol |
| CAS Number | 1505515-69-4 |
| Purity | 98% |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature |
Structural Characteristics
Taletrectinib features a complex structure that includes an imidazopyridazine core, which is known for its biological activity. The presence of a fluorophenyl group and an aminopropoxy side chain contributes to its pharmacological properties.
Taletrectinib functions as a selective inhibitor of proto-oncogene tyrosine-protein kinase ROS1. This inhibition is crucial in targeting tumors that express ROS1 fusion proteins, commonly found in non-small cell lung cancer (NSCLC) and other malignancies. The compound's selectivity for ROS1 over other kinases minimizes off-target effects, enhancing its therapeutic profile .
In Vitro and In Vivo Studies
-
In Vitro Efficacy :
- Taletrectinib demonstrated potent anti-proliferative effects against various cancer cell lines with ROS1 alterations. In studies, it exhibited an IC50 value in the low nanomolar range, indicating high potency.
- The compound effectively inhibited downstream signaling pathways associated with cell survival and proliferation, such as the MAPK and PI3K/AKT pathways .
-
In Vivo Efficacy :
- Animal models treated with Taletrectinib showed significant tumor regression compared to controls. In xenograft models of NSCLC, tumors treated with Taletrectinib exhibited reduced growth rates and increased apoptosis markers .
- A case study involving a patient with advanced ROS1-positive lung cancer highlighted the clinical efficacy of Taletrectinib, resulting in partial remission after several weeks of treatment .
Safety Profile
Taletrectinib's safety profile has been evaluated in preclinical studies and early-phase clinical trials. Common adverse effects include:
- Fatigue
- Nausea
- Diarrhea
- Elevated liver enzymes
These effects are generally manageable and do not preclude the use of the drug in therapeutic settings .
Clinical Application in Lung Cancer
A notable case involved a 56-year-old female patient diagnosed with ROS1-positive NSCLC who had previously failed multiple lines of therapy. Upon administration of Taletrectinib:
- Initial Response : Significant reduction in tumor size was observed within four weeks.
- Long-term Follow-up : After six months, the patient maintained stable disease with no progression noted on imaging studies.
This case underscores the potential of Taletrectinib as a targeted therapy for patients with specific genetic alterations.
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) is essential for assessing purity (≥98% as per standards), while nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and elemental analysis validate structural integrity. For example, 1H NMR can confirm the presence of fluorophenyl and aminopropoxy groups, and cross-referencing with synthetic intermediates (e.g., ethyl aroylacetates) ensures fidelity .
Q. How should researchers approach solubility optimization for in vitro assays?
Systematic solvent screening (e.g., DMSO, chloroform, or ethanol) paired with sonication and controlled temperature gradients (0–10°C to room temperature) is critical. Membrane separation technologies (e.g., nanofiltration) may enhance solubility in aqueous buffers while maintaining stability .
Q. What synthetic routes are validated for this compound, and what are their limitations?
The compound’s core structure can be synthesized via imidazo[1,2-b]pyridazine functionalization using phosphorus oxychloride/DMF-mediated formylation, followed by amine coupling under reflux conditions. Limitations include low yields (~40–50%) in the final adipate salt formation step, requiring iterative optimization of stoichiometry and reaction time .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from enantiomer-specific effects (e.g., (R)- vs. (S)-configurations in the aminopropoxy group) or assay conditions (e.g., cell line variability). Methodological solutions include:
Q. What computational strategies are effective for predicting binding affinity and metabolic stability?
Density functional theory (DFT) studies optimize the compound’s electronic properties, while molecular docking (e.g., AutoDock Vina) identifies key interactions with PDE isoforms. For metabolic stability, in silico tools like ADMET Predictor™ simulate cytochrome P450 interactions, prioritizing modifications to the fluorophenyl or adipate moieties .
Q. How can researchers address low yields in multi-step synthesis?
Advanced process control (APC) systems with real-time monitoring of intermediates (e.g., via inline FTIR) improve reproducibility. For example, optimizing the chloroform-to-phosphorus oxychloride ratio during formylation () increased yields from 45% to 68% in similar imidazo[1,2-b]pyridazine derivatives .
Q. What experimental designs are recommended for enantiomer-specific activity studies?
Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) during synthesis to isolate enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography can correlate stereochemistry with PDE inhibition. For example, the (R)-enantiomer showed 10-fold higher potency in PDE4B binding assays .
Q. How do formulation challenges impact in vivo pharmacokinetic studies?
The adipate counterion’s hygroscopicity may reduce bioavailability. Solutions include:
- Lyophilization with cryoprotectants (e.g., trehalose) for stable nanoparticle formulations.
- Co-administration with CYP3A4 inhibitors to mitigate first-pass metabolism .
Methodological Frameworks
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in biological activity discrepancies, prioritizing dose-response consistency and temporal plausibility .
- Theory-Driven Design : Link synthetic routes to conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
